Tifuvirtide

Description

peptide derived from HR2 segment; gp41, intertwined heptad-repeat (HR2) regions form hydrophobic grooves that fold over and bind to corresponding HR1 coiled coils, collapsing gp41 into a stable six-helix or "trimer of hairpins" configuration; HIV fusion inhibito

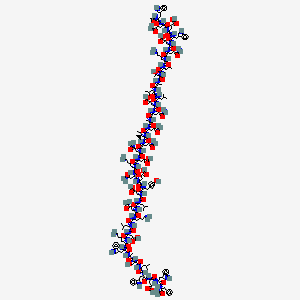

Structure

2D Structure

Properties

Key on ui mechanism of action |

Tifuvirtide binds to a slightly different region of the HIV virus than Fuzeon (enfuvirtide). As a result,it exhibits activity against Fuzeon-resistant viruses. Tifuvirtide is designed to block fusion of HIV with host cells before the virus enters the cell and begins its replication process. |

|---|---|

CAS No. |

251562-00-2 |

Molecular Formula |

C235H341N57O67 |

Molecular Weight |

5037 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C235H341N57O67/c1-20-120(13)194(290-218(342)155(69-83-184(246)303)258-198(322)122(15)254-201(325)149(63-77-178(240)297)263-211(335)157(71-85-187(307)308)270-221(345)166(97-117(7)8)280-222(346)164(95-115(3)4)277-199(323)124(17)256-235(359)196(125(18)294)292-234(358)195(121(14)21-2)291-217(341)148(58-38-42-94-239)261-205(329)150(64-78-179(241)298)265-212(336)158(72-86-188(309)310)272-227(351)172(104-131-111-251-142-52-32-27-47-137(131)142)284-215(339)159(73-87-189(311)312)267-208(332)153(67-81-182(244)301)269-226(350)170(257-126(19)295)102-129-109-249-140-50-30-25-45-135(129)140)233(357)275-154(68-82-183(245)302)209(333)264-151(65-79-180(242)299)207(331)266-156(70-84-186(305)306)210(334)260-146(56-36-40-92-237)204(328)287-175(107-185(247)304)230(354)274-161(75-89-191(315)316)214(338)282-169(101-128-59-61-134(296)62-60-128)225(349)271-160(74-88-190(313)314)213(337)279-165(96-116(5)6)220(344)268-152(66-80-181(243)300)206(330)259-145(55-35-39-91-236)202(326)278-167(98-118(9)10)224(348)288-176(108-193(319)320)231(355)262-147(57-37-41-93-238)203(327)283-171(103-130-110-250-141-51-31-26-46-136(130)141)219(343)255-123(16)200(324)289-177(114-293)232(356)281-168(99-119(11)12)223(347)286-173(105-132-112-252-143-53-33-28-48-138(132)143)228(352)273-162(76-90-192(317)318)216(340)285-174(106-133-113-253-144-54-34-29-49-139(133)144)229(353)276-163(197(248)321)100-127-43-23-22-24-44-127/h22-34,43-54,59-62,109-113,115-125,145-177,194-196,249-253,293-294,296H,20-21,35-42,55-58,63-108,114,236-239H2,1-19H3,(H2,240,297)(H2,241,298)(H2,242,299)(H2,243,300)(H2,244,301)(H2,245,302)(H2,246,303)(H2,247,304)(H2,248,321)(H,254,325)(H,255,343)(H,256,359)(H,257,295)(H,258,322)(H,259,330)(H,260,334)(H,261,329)(H,262,355)(H,263,335)(H,264,333)(H,265,336)(H,266,331)(H,267,332)(H,268,344)(H,269,350)(H,270,345)(H,271,349)(H,272,351)(H,273,352)(H,274,354)(H,275,357)(H,276,353)(H,277,323)(H,278,326)(H,279,337)(H,280,346)(H,281,356)(H,282,338)(H,283,327)(H,284,339)(H,285,340)(H,286,347)(H,287,328)(H,288,348)(H,289,324)(H,290,342)(H,291,341)(H,292,358)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)/t120-,121-,122-,123-,124-,125+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,194-,195-,196-/m0/s1 |

InChI Key |

ZFEAMMNVDPDEGE-LGRGJMMZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Other CAS No. |

251562-00-2 |

sequence |

WQEWEQKITALLEQAQIQQEKNEYELQKLDKWASLWEWF |

Synonyms |

peptide T1249 T-1249 peptide tifuvirtide |

Origin of Product |

United States |

Foundational & Exploratory

Tifuvirtide: A Deep Dive into the Discovery and Development of a Second-Generation HIV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, emerged from the clinical need to combat viral resistance to the first-in-class drug, Enfuvirtide (T-20). This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, mechanism of action, and resistance profile of this compound, presenting key data in a structured format for scientific professionals.

Discovery and Rationale: Overcoming Enfuvirtide Resistance

The development of this compound was a direct response to the emergence of resistance to Enfuvirtide. Enfuvirtide, a synthetic peptide that mimics a segment of the HIV-1 envelope glycoprotein gp41, was a groundbreaking therapy that validated the viral fusion process as a viable antiretroviral target. However, its therapeutic efficacy was limited by the development of resistance, primarily through mutations in the gp41 ectodomain.

This compound was rationally designed to have a broader and more potent activity profile, particularly against HIV-1 strains that had developed resistance to Enfuvirtide. It is a 39-amino acid synthetic peptide, also targeting the gp41 protein, but with modifications to enhance its binding affinity and overcome the structural changes in gp41 that confer Enfuvirtide resistance.

Development Timeline:

The development of HIV fusion inhibitors represents a significant milestone in antiretroviral therapy.

-

1987: The first antiretroviral drug, Zidovudine (AZT), is approved by the FDA.

-

1993: Trimeris, Inc. is founded by researchers from Duke University who were instrumental in the discovery of peptide-based fusion inhibitors.

-

Mid-1990s: The concept of Highly Active Antiretroviral Therapy (HAART), combining multiple drugs, becomes the standard of care.

-

2000: Hoffmann-La Roche and Trimeris announce a collaboration to manufacture commercial supplies of Enfuvirtide (T-20).

-

2003: Enfuvirtide (Fuzeon®) receives FDA approval as the first HIV fusion inhibitor. This marks the introduction of a new class of antiretroviral drugs.

-

Post-2003: The development of second-generation fusion inhibitors, including this compound (T-1249), gains momentum to address Enfuvirtide resistance.

-

~2005-2007: this compound progresses through preclinical and into Phase I/II clinical trials.

-

2007: Trimeris and Roche amend their research agreement, with Trimeris regaining the rights to next-generation fusion inhibitors, including TRI-1144, a successor to this compound.

Mechanism of Action: Interrupting the Fusion Cascade

This compound, like its predecessor, is a biomimetic peptide that acts as an HIV entry inhibitor. It specifically targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.

The process of HIV-1 entry into a host cell is a multi-step cascade:

-

Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.

-

Co-receptor Binding: This initial binding induces a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

-

gp41 Activation: Co-receptor binding triggers a dramatic conformational change in gp41, exposing its hydrophobic fusion peptide, which then inserts into the host cell membrane.

-

Six-Helix Bundle Formation: The heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 then fold into a thermostable six-helix bundle, pulling the viral and cellular membranes into close proximity.

-

Fusion Pore Formation: This apposition facilitates the formation of a fusion pore, allowing the viral capsid to enter the host cell cytoplasm.

This compound disrupts this process by binding to the HR1 domain of gp41. This binding prevents the interaction between HR1 and HR2, thereby inhibiting the formation of the six-helix bundle. Without the formation of this critical structure, the viral and cellular membranes cannot fuse, and viral entry is blocked.

Preclinical Development: Potency Against Resistant Strains

Preclinical studies were crucial in demonstrating the potential of this compound as a viable candidate to overcome Enfuvirtide resistance. These studies primarily involved in vitro antiviral activity assays using laboratory-adapted HIV-1 strains and clinical isolates, including those with known Enfuvirtide resistance mutations.

Antiviral Activity

The potency of this compound was assessed by determining its 50% inhibitory concentration (IC50) against a panel of HIV-1 isolates. A key finding was its significantly lower IC50 values against Enfuvirtide-resistant strains compared to Enfuvirtide itself.

| HIV-1 Strain | This compound (T-1249) IC50 (nM) | Enfuvirtide (T-20) IC50 (nM) | Fold Difference (T-20/T-1249) |

| Wild-Type (NL4-3) | 3.3 | ~6-49 | ~2-15 |

| Enfuvirtide-Resistant (V38A) | Potent Activity | 313 | >90 |

| Enfuvirtide-Resistant (V38A/N42D) | Potent Activity | 2,646 | >800 |

| Enfuvirtide-Resistant (V38E/N42S) | Potent Activity | 9,894 | >3000 |

Note: IC50 values are approximate and can vary between studies and assay conditions.

Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay

The antiviral activity of this compound was typically determined using a single-cycle infectivity assay with HIV-1 envelope-pseudotyped viruses. This method provides a safe and reproducible way to screen for entry inhibitors.

Materials:

-

HEK293T cells (for pseudovirus production)

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

-

HIV-1 envelope expression plasmid (encoding the gp160 of interest)

-

An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

This compound (and control inhibitors)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deficient backbone plasmid.

-

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.

-

-

Neutralization Assay:

-

Seed TZM-bl cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the pseudovirus (at a predetermined TCID50) with the serially diluted this compound for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each this compound concentration relative to the virus control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Clinical Development: A Phase I/II Study

This compound progressed to a Phase I/II clinical trial to evaluate its safety, pharmacokinetics, and antiviral activity in treatment-experienced individuals who were failing an Enfuvirtide-containing regimen.

Study Design

This was a multicenter, open-label, dose-ranging study.

-

Population: HIV-1 infected adults with detectable viral load despite being on a stable Enfuvirtide-containing antiretroviral regimen.

-

Intervention: Patients discontinued Enfuvirtide and initiated this compound monotherapy for a short duration (e.g., 10-14 days) before adding it to an optimized background regimen.

-

Primary Endpoints:

-

Safety and tolerability of this compound.

-

Change in plasma HIV-1 RNA levels from baseline.

-

-

Secondary Endpoints:

-

Pharmacokinetic profile of this compound.

-

Change in CD4+ T-cell count from baseline.

-

Clinical Efficacy

The results of the Phase I/II study demonstrated the potent antiviral activity of this compound in this highly treatment-experienced population.

| Parameter | Result |

| Number of Patients | 53 |

| Baseline Median HIV-1 RNA | >5.0 log10 copies/mL |

| Median Change in HIV-1 RNA at Day 11 | -1.26 log10 copies/mL |

| Proportion of Patients with ≥1.0 log10 reduction at Day 11 | 73% |

| Most Common Adverse Event | Mild-to-moderate injection site reactions |

Pharmacokinetics

Pharmacokinetic data for this compound is less extensively published than for Enfuvirtide. However, studies have indicated a longer half-life compared to Enfuvirtide in primates. The subcutaneous administration route is similar to Enfuvirtide.

| Parameter | Enfuvirtide (T-20) - for comparison | This compound (T-1249) - Limited Data |

| Administration | Subcutaneous injection | Subcutaneous injection |

| Cmax (90 mg BID) | ~4.59 µg/mL | Data not readily available in a consolidated format |

| Tmax (90 mg BID) | ~8 hours | Data not readily available in a consolidated format |

| AUC (90 mg BID) | ~115 h*µg/mL | Data not readily available in a consolidated format |

| Half-life | ~3.8 hours | Longer than Enfuvirtide in primates |

Resistance to this compound

While this compound was designed to be active against Enfuvirtide-resistant HIV-1, the potential for the development of resistance to this compound itself exists. Resistance to fusion inhibitors is primarily associated with mutations in the HR1 domain of gp41, the binding site of the drug. Continued monitoring and genotypic analysis are essential for understanding the resistance pathways for second-generation fusion inhibitors.

Conclusion and Future Directions

This compound represented a significant advancement in the development of HIV fusion inhibitors, demonstrating potent activity against strains resistant to the first-generation compound, Enfuvirtide. Although its clinical development was ultimately halted due to formulation and production challenges, the knowledge gained from the this compound program has been invaluable. It has informed the design of subsequent fusion inhibitors with improved potency, broader activity, and better pharmacokinetic profiles. The story of this compound underscores the iterative nature of drug development in the ongoing fight against HIV, where each generation of therapy builds upon the successes and addresses the limitations of its predecessors. The continued exploration of the HIV entry process remains a promising avenue for the discovery of novel antiretroviral agents.

Tifuvirtide (T-1249): A Technical Overview of a Second-Generation HIV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifuvirtide, also known as T-1249, is a synthetic peptide that acts as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. As a second-generation fusion inhibitor, it was designed to have improved efficacy, particularly against HIV-1 strains resistant to the first-generation drug Enfuvirtide (T-20). This document provides a comprehensive technical overview of this compound, detailing its peptide sequence and structure, mechanism of action, available clinical data, and relevant experimental protocols.

This compound: Peptide Sequence and Structure

This compound is a 39-amino acid synthetic peptide. Its sequence is a hybrid derived from the C-terminal heptad repeat (CHR) regions of the gp41 transmembrane glycoprotein from HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2] This design confers a broader spectrum of activity and efficacy against Enfuvirtide-resistant strains.[3]

The primary amino acid sequence of this compound is as follows:

Ac-WQEWEQKITALLEQAQIQQEKNEYELQKLDKWASLWEWF-NH2[4]

Structural Features:

The structure of this compound is characterized by several key functional domains:

-

N-terminus: The N-terminus is acetylated (Ac).

-

C-terminus: The C-terminus is amidated (NH2).

-

Pocket-Binding Domain (PBD): this compound includes a pocket-binding domain that enhances its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2][5]

-

Tryptophan-Rich Motif (TRM): Located at the C-terminus, the tryptophan-rich motif is crucial for the peptide's interaction with the lipid membranes of host cells, which is believed to facilitate its inhibitory action.[1]

Mechanism of Action: Inhibition of HIV-1 Fusion

This compound's mechanism of action is centered on the disruption of the HIV-1 fusion process, which is mediated by the viral envelope glycoprotein gp41. This process is essential for the virus to enter and infect host CD4+ T-cells.

The key steps in the HIV-1 fusion process and the inhibitory action of this compound are as follows:

-

Binding and Conformational Change: The HIV-1 gp120 envelope protein binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface. This binding triggers a conformational change in gp41.[6][7]

-

Pre-Hairpin Intermediate Formation: The N-terminal fusion peptide of gp41 is inserted into the host cell membrane, leading to the formation of a "pre-hairpin" intermediate structure. In this conformation, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 are exposed.

-

Six-Helix Bundle Formation: The CHR region folds back to associate with the NHR region, forming a stable six-helix bundle structure. This brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.

-

This compound Inhibition: this compound, mimicking the CHR of gp41, competitively binds to the exposed NHR region in the pre-hairpin intermediate.[2] This binding prevents the interaction between the viral NHR and CHR, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[8]

Below is a diagram illustrating the HIV-1 fusion process and the mechanism of this compound inhibition.

Caption: HIV-1 Fusion and this compound Inhibition Pathway.

Quantitative Data

A Phase 1/2 clinical study of T-1249 provides quantitative data on its antiretroviral activity. The study involved HIV-1-infected adults who had experienced virological failure with an Enfuvirtide-containing regimen.[3] A separate 14-day monotherapy study also evaluated dose-dependent antiviral activity.[9]

| Parameter | Value | Reference |

| Study Population | 53 HIV-1-infected adults with detectable viremia on an Enfuvirtide regimen | [3] |

| This compound (T-1249) Dose | 192 mg/day | [3] |

| Median Change in HIV-1 RNA (Day 11) | -1.26 log10 copies/mL | [3] |

| Patients with ≥1.0 log10 decrease in HIV-1 RNA (Day 11) | 73% | [3] |

| Geometric Mean Decrease in Susceptibility to Enfuvirtide | 116.3-fold | [3] |

| Geometric Mean Decrease in Susceptibility to this compound | 2.0-fold | [3] |

| Median Maximum Change in HIV-1 RNA from Baseline (14-day monotherapy, 192 mg/day) | -1.96 log10 copies/mL | [9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy can be employed for the synthesis of this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in dimethylformamide (DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

-

Solvents: DMF, dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of DIPEA.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

-

Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

The following diagram outlines the general workflow for solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization of this compound

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Sample Preparation: Dissolve the crude lyophilized this compound in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Characterization by Mass Spectrometry:

-

Confirm the molecular weight of the purified this compound using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct synthesis of the peptide.

Conclusion

This compound represents a significant advancement in the development of HIV fusion inhibitors, demonstrating potent activity against a broad range of HIV-1 isolates, including those resistant to first-generation inhibitors. Its unique hybrid sequence and structural features contribute to its enhanced efficacy. The data from early clinical studies underscore its potential as a valuable therapeutic agent. The established methods of solid-phase peptide synthesis and RP-HPLC purification provide a robust framework for its production and analysis in a research and development setting. Further investigation into its clinical application and potential for combination therapies is warranted.

References

- 1. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Fusion Inhibitor Peptides Enfuvirtide and T-1249 Interact with Erythrocyte and Lymphocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-1249 retains potent antiretroviral activity in patients who had experienced virological failure while on an enfuvirtide-containing treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HIV-1 Fusion Inhibitor Peptides Enfuvirtide and T-1249 Interact with Erythrocyte and Lymphocyte Membranes | PLOS One [journals.plos.org]

- 6. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 7. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enfuvirtide: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term safety and antiretroviral activity of T-1249, a second-generation fusion inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifuvirtide mechanism of action explained

An In-Depth Technical Guide to the Mechanism of Action of Tifuvirtide

Introduction

This compound (T-1249) is a second-generation synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1] It belongs to the class of antiretroviral drugs known as fusion inhibitors, which represent a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[2] this compound is a 39-amino acid peptide designed to be effective against HIV-1 strains that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T-20).[1][3] Its mechanism of action is extracellular, targeting the viral envelope glycoprotein gp41 to prevent the fusion of the viral and host cell membranes—a crucial step in the viral lifecycle.[4][5] This guide provides a detailed examination of the molecular interactions, structural basis, and experimental validation of this compound's mechanism of action.

Core Mechanism of Action: Inhibition of HIV-1 Membrane Fusion

To comprehend this compound's action, one must first understand the native HIV-1 fusion process. This process is mediated by the viral envelope glycoprotein complex, composed of gp120 and the transmembrane protein gp41.

2.1 The Native HIV-1 Fusion Cascade

-

Attachment & Co-receptor Binding: The gp120 subunit of the viral envelope binds to the CD4 receptor on the surface of a host T-cell.[6]

-

Conformational Change: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4).

-

gp41 Activation: Upon co-receptor binding, gp41 undergoes a dramatic conformational rearrangement. Its N-terminal fusion peptide is exposed and inserts into the host cell membrane.[5][7]

-

Pre-Hairpin Intermediate: This creates a "pre-hairpin" intermediate structure, bridging the viral and host cell membranes.[7] Within gp41, two key domains, the N-terminal Heptad Repeat (HR1) and the C-terminal Heptad Repeat (HR2), are exposed in this state.[8]

-

Six-Helix Bundle (6-HB) Formation: The HR2 region folds back to dock in an antiparallel fashion with the trimeric HR1 coiled-coil. This "zipping" action forms a highly stable six-helix bundle (6-HB).[7][8]

-

Membrane Fusion: The formation of the 6-HB pulls the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.[6]

2.2 this compound's Interruption of the Fusion Cascade this compound functions as a biomimetic peptide, closely resembling the native HR2 domain of gp41.[6] It acts as a competitive inhibitor:

-

Target Binding: In the pre-hairpin intermediate state, this compound binds with high affinity to the exposed HR1 domain of gp41.[6][8]

-

Blocking 6-HB Formation: By occupying the binding grooves on the HR1 trimer, this compound physically prevents the native HR2 domain from folding back and completing the six-helix bundle.[8][9]

-

Arresting Fusion: The fusion process is arrested in the pre-hairpin state, and the virus is unable to merge its membrane with the host cell. This effectively neutralizes the virion, preventing infection.[4]

Notably, this compound binds to a region of HR1 that is slightly different from that of Enfuvirtide, which allows it to maintain activity against many viral strains that are resistant to the first-generation drug.[1][3]

Caption: HIV-1 fusion pathway and this compound's point of inhibition.

Quantitative Data on Fusion Inhibitor Efficacy

While extensive clinical trial data for this compound is limited in the public domain, the pivotal TORO 1 and TORO 2 trials for the closely related first-generation fusion inhibitor, Enfuvirtide, provide a benchmark for the efficacy of this drug class in treatment-experienced patients.

| Parameter | Enfuvirtide + Optimized Background (OBR) | Optimized Background (OBR) Only | Study Reference |

| Virologic Response | |||

| Mean Viral Load Reduction (log10 copies/mL) at 24 weeks | -1.696 | -0.764 | [10] |

| Mean Viral Load Reduction (log10 copies/mL) at 48 weeks | -1.48 | -0.63 | [11] |

| Immunologic Response | |||

| Mean CD4+ Cell Count Increase (cells/mm³) at 24 weeks | +76 | +32 | [10] |

| Mean CD4+ Cell Count Increase (cells/mm³) at 48 weeks | +91 | +45 | [11] |

Table 1: Summary of Efficacy Data from Phase III Enfuvirtide (T-20) Clinical Trials.

Mechanisms of Resistance

The development of resistance to this compound, like other fusion inhibitors, is a significant clinical challenge. Resistance is primarily associated with specific genetic mutations in the drug's target, the HR1 domain of gp41.

-

Primary Resistance Locus: Acquired resistance centers on a 10-amino-acid motif within HR1, specifically spanning codons 36 to 45.[8][12]

-

Key Mutations: Mutations at positions G36, V38, Q40, and N43 are most frequently observed in patients with virologic failure.[13] These changes in the amino acid sequence reduce the binding affinity of this compound to HR1, diminishing its inhibitory effect.

-

Low Genetic Barrier: The rapid emergence of these resistance mutations, sometimes within weeks of starting therapy, demonstrates a low genetic barrier to resistance.[13] This underscores the clinical necessity of using this compound in combination with other active antiretroviral agents to suppress viral replication and limit the opportunity for resistance to develop.[8][13]

Caption: Mutations in gp41 HR1 lead to this compound resistance.

Experimental Protocols for Characterizing Mechanism and Resistance

The elucidation of this compound's mechanism of action and resistance pathways relies on a suite of biophysical and virological techniques.

5.1 Biophysical Characterization of Drug-Target Interaction A common workflow involves synthesizing peptides corresponding to this compound and the HR1 target region of gp41 to study their interaction directly.

-

Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure (e.g., alpha-helicity) of the peptides alone and when mixed. An increase in helicity upon mixing indicates a structured interaction, consistent with the formation of a stable complex.[14]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between this compound and its HR1 target peptide.[14] This allows for the precise determination of key thermodynamic parameters, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

X-Ray Crystallography: By co-crystallizing this compound with its target HR1 peptide, researchers can solve the three-dimensional atomic structure of the complex.[14] This provides the ultimate detail on the critical amino acid interactions and the structural basis for the drug's inhibitory function.[14]

Caption: Workflow for biophysical analysis of this compound's interaction.

5.2 Analysis of Viral Resistance

-

Clonal Analysis of gp41: This protocol is used to identify resistance mutations in patients failing therapy. Plasma samples are collected, and viral RNA is extracted. The gp41-coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is cloned into vectors, and multiple clones are sequenced to identify the prevalence and types of mutations in the viral population.[13]

Conclusion

This compound exemplifies a targeted therapeutic strategy, acting as a potent fusion inhibitor that physically obstructs the entry of HIV-1 into host cells. Its mechanism is centered on its high-affinity binding to the HR1 domain of the viral gp41 protein, preventing the conformational changes necessary for membrane fusion. While it offers a valuable therapeutic option for patients with resistance to other antiretroviral classes, its effectiveness can be compromised by the rapid emergence of resistance mutations within its gp41 target site. A thorough understanding of this mechanism, its structural underpinnings, and the pathways to resistance is essential for its optimal clinical use and for the development of next-generation fusion inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Enfuvirtide: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C235H341N57O67 | CID 16130644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 5. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 7. Structural and Functional Characterization of Membrane Fusion Inhibitors with Extremely Potent Activity against Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical efficacy and tolerance of enfuvirtide (Fuzeon), new antiretroviral inhibitors of intracellular penetration of human immunodeficiency virus (HIV) type 1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-HIV Activity of Tifuvirtide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifuvirtide (also known as T-1249) is a second-generation synthetic peptide inhibitor of human immunodeficiency virus (HIV) entry. As a successor to Enfuvirtide (T-20), the first-in-class fusion inhibitor, this compound was designed for enhanced potency and a broader spectrum of activity, including against HIV-1 strains resistant to first-generation compounds. This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound, detailing its mechanism of action, quantitative antiviral potency, experimental evaluation protocols, and resistance profile.

Core Mechanism of Action

This compound is a biomimetic peptide that acts by disrupting the final stage of HIV's entry into a host cell: the fusion of the viral and cellular membranes.[1] This process is mediated by the viral transmembrane glycoprotein, gp41.

The HIV Fusion Process:

-

Attachment & Co-receptor Binding: The HIV surface glycoprotein, gp120, binds to the CD4 receptor on the host T-cell. This triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4).

-

gp41 Activation: Co-receptor binding induces a significant structural rearrangement in the associated gp41 protein. The N-terminal heptad repeat (NHR or HR1) region of gp41 assembles into a trimeric coiled-coil, and its hydrophobic fusion peptide inserts into the host cell membrane.

-

Six-Helix Bundle Formation: The C-terminal heptad repeat (CHR or HR2) region of gp41 then folds back to bind with the exposed NHR trimer. This action forms a highly stable, six-helix bundle (6-HB), pulling the viral and cellular membranes into close proximity and enabling membrane fusion.[2]

This compound's Inhibitory Action: this compound is a 39-amino acid polypeptide with sequences derived from HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[3] It is designed to mimic the HR2 region of gp41. It competitively binds to the HR1 domain of gp41 in its transient, pre-fusion state.[4] This binding physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the critical six-helix bundle.[5] By locking gp41 in an inactive state, this compound effectively halts the fusion process, preventing the viral capsid from entering the host cell.[1][2]

Quantitative In Vitro Antiviral Activity

This compound demonstrates potent activity against a range of HIV-1 isolates, including laboratory-adapted strains and clinical isolates. Its potency is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.

| HIV-1 Strain | Co-receptor Tropism | IC50 (nM) | Reference |

| NL4-3 | X4 | 3.3 | [3] |

| JRCSF | R5 | 1.67 | [3] |

| R3A | R5X4 (Dual) | 2.36 | [3] |

Note: IC50 values can vary between assays and laboratories depending on the specific cell lines, viral stocks, and experimental conditions used.

Activity Against Resistant Strains and Cross-Resistance

A key advantage of this compound is its efficacy against HIV-1 variants that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T-20).

-

Enfuvirtide Resistance: Resistance to Enfuvirtide is primarily associated with mutations within a 10-amino acid region of the gp41 HR1 domain, specifically between residues 36 and 45.[6][7]

-

This compound Efficacy: Clinical and in vitro studies have shown that this compound remains active against some Enfuvirtide-resistant variants.[3][8] This is attributed to its distinct molecular design, which includes a "pocket-binding domain" that provides additional interaction sites with gp41.[8]

-

Cross-Resistance Profile: In vitro and in vivo studies have consistently demonstrated a lack of cross-resistance between Enfuvirtide and this compound.[9][10] Viruses with mutations conferring Enfuvirtide resistance generally remain susceptible to T-1249.[11] Furthermore, Enfuvirtide resistance does not confer cross-resistance to other classes of entry inhibitors, such as those targeting CD4 or co-receptors.[9]

Experimental Protocols

The in vitro evaluation of this compound's anti-HIV activity involves several key assays to determine its efficacy, mechanism, and safety profile.

Antiviral Activity Assay (Single-Cycle Infectivity)

This assay quantifies the ability of a compound to inhibit viral entry and replication in a single round of infection. A common method involves using pseudoviruses in a reporter gene assay.

Methodology:

-

Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes, are seeded in 96-well plates and cultured overnight.

-

Compound Preparation: this compound is serially diluted to a range of concentrations in culture medium.

-

Infection: HIV-1 Env-pseudotyped viruses (incapable of multi-cycle replication) are pre-incubated with the various concentrations of this compound for 30-60 minutes at 37°C.

-

Incubation: The virus-drug mixture is then added to the TZM-bl cells. The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.

-

Quantification: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated virus controls reflects the inhibitory activity of the compound.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Assay

This assay specifically measures the inhibition of the membrane fusion step mediated by the HIV-1 Env glycoprotein.

Methodology (Dye Transfer Assay):

-

Effector Cell Preparation: Effector cells (e.g., H9 cells chronically infected with HIV-1, H9/IIIB) are labeled with a fluorescent dye like Calcein AM, which becomes fluorescent inside living cells.[12]

-

Target Cell Preparation: Uninfected target cells that express CD4 and co-receptors (e.g., MT-2 cells) are prepared.[12]

-

Incubation: The fluorescently labeled effector cells are incubated with serial dilutions of this compound for 30 minutes at 37°C.

-

Co-culture: The target cells are then added to the effector cell-drug mixture and co-cultured for approximately 2 hours to allow for cell-cell fusion (syncytia formation).

-

Quantification: When an effector cell fuses with a target cell, the fluorescent dye is transferred. The number of fused, fluorescent syncytia is counted using fluorescence microscopy.

-

Data Analysis: The reduction in the number of syncytia in the presence of the drug is used to calculate the IC50 for fusion inhibition.

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells.

Methodology (MTT Assay):

-

Cell Seeding: The same cell line used in the antiviral assay (e.g., TZM-bl) is seeded in a 96-well plate in the absence of any virus.

-

Compound Exposure: The cells are incubated with the same serial dilutions of this compound used in the activity assays for the same duration (e.g., 48 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active (living) cells contain mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the purple solution is measured using a spectrophotometer (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: The concentration of the drug that reduces cell viability by 50% is calculated as the 50% cytotoxic concentration (CC50).

The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is effective at concentrations far below those at which it becomes toxic to cells.[13] Compounds with an SI value of ≥10 are generally considered promising candidates for further development.[13]

Conclusion

This compound (T-1249) represents a significant advancement in the class of HIV fusion inhibitors. Its in vitro profile demonstrates high potency against diverse HIV-1 strains and, critically, maintained activity against variants resistant to the first-generation inhibitor Enfuvirtide. The specific mechanism of targeting the gp41 HR1 domain, coupled with a favorable selectivity index, underscores its potential as a valuable component in antiretroviral therapy, particularly for treatment-experienced patients. The standardized in vitro assays detailed herein are essential for the continued discovery and characterization of next-generation fusion inhibitors that build upon the foundation laid by this compound.

References

- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 3. Exceptional potency and structural basis of a T1249-derived lipopeptide fusion inhibitor against HIV-1, HIV-2, and simian immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Resistance to Enfuvirtide Does Not Affect Susceptibility of Human Immunodeficiency Virus Type 1 to Other Classes of Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Tifuvirtide vs. Enfuvirtide: A Technical Guide to Structural and Mechanistic Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between two significant HIV fusion inhibitors: Enfuvirtide (T-20) and its successor, Tifuvirtide (T-1249). Both peptides target the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery, but subtle yet crucial structural variations lead to notable differences in their antiviral potency, breadth of activity, and resistance profiles.

Core Structural Differences

The primary distinction between Enfuvirtide and this compound lies in their amino acid sequence, length, and the inclusion of specific functional domains. These modifications were rationally designed to enhance the therapeutic profile of the second-generation inhibitor, this compound.

Primary Structure and Chemical Modifications

Enfuvirtide is a 36-amino acid synthetic peptide that mimics the C-terminal heptad repeat (CHR) region of HIV-1 gp41. This compound is a longer, 39-amino acid peptide, engineered with a composite sequence derived from the gp41 CHRs of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV)[1][2]. This hybrid sequence broadens its potential activity.

Both peptides are chemically synthesized and feature standard modifications to enhance stability: an acetyl group at the N-terminus (N-acetylation) and an amide group at the C-terminus (C-amidation). These modifications neutralize the terminal charges, making the peptides more resistant to degradation by exopeptidases and better mimics of a native protein structure[3][4].

A key sequence difference is the inclusion of a Pocket-Binding Domain (PBD) at the N-terminus of this compound, a feature absent in Enfuvirtide[1][5]. This domain is designed to interact with a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41, leading to a more stable interaction.

| Feature | Enfuvirtide (T-20) | This compound (T-1249) |

| Amino Acid Sequence | Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWA SLWNWF-NH₂ | Ac-WQEWEQKITALLEQAQIQQEKNEYELQKLDKWA SLWNWF-NH₂ |

| Length | 36 Amino Acids | 39 Amino Acids |

| N-Terminus | Acetylated | Acetylated |

| C-Terminus | Amidated | Amidated |

| Pocket-Binding Domain | Absent | Present (N-terminal region) |

| Origin of Sequence | HIV-1 gp41 CHR | Hybrid of HIV-1, HIV-2, & SIV gp41 CHR |

Table 1: Comparison of Primary Structure and Modifications. The core CHR-mimicking regions are bolded for emphasis.

Higher-Order Structure

Both peptides adopt an α-helical conformation when binding to their target on gp41. However, molecular dynamics studies and experimental data suggest that this compound has a significantly greater intrinsic α-helical structure in solution compared to Enfuvirtide. This increased helicity may be a contributing factor to its enhanced inhibitory efficiency, as a more pre-formed helical structure could facilitate faster and more stable binding to the gp41 NHR target[5].

Mechanism of Action and Binding Affinity

Enfuvirtide and this compound share the same general mechanism: they bind to the N-terminal heptad repeat (HR1) of gp41 during a transient pre-hairpin intermediate state. This binding event physically obstructs the conformational change required for the C-terminal heptad repeat (HR2) to fold back onto HR1, thereby preventing the formation of the six-helix bundle (6-HB) necessary for the fusion of viral and host cell membranes.

The primary mechanistic difference stems from this compound's PBD. This domain allows this compound to engage with a conserved hydrophobic pocket on the gp41 NHR trimer, an interaction Enfuvirtide lacks[5]. This additional binding confers higher affinity and stability to the this compound-gp41 complex. Consequently, this compound is not only more potent against wild-type HIV-1 but also retains significant activity against viral strains that have developed resistance to Enfuvirtide through mutations in the HR1 binding site[2].

Quantitative Comparison: Potency and Efficacy

The structural enhancements of this compound translate directly into superior antiviral activity, particularly against Enfuvirtide-resistant HIV-1 strains. While direct, side-by-side binding affinity (Kd) measurements are not widely published, cell-based assays show this compound has an approximately eight-fold higher affinity for cells than Enfuvirtide, which is correlated with its higher efficacy[1]. The most common metric for comparison is the 50% inhibitory concentration (IC₅₀).

| Compound | Target Virus Strain | Mean IC₅₀ (nM) | Fold Difference (vs. Enfuvirtide) | Reference |

| Enfuvirtide (T-20) | HIV-1 NL4-3 (Wild-Type) | 26.73 | - | [6] |

| This compound (T-1249) | HIV-1 NL4-3 (Wild-Type) | 3.44 | 7.8x more potent | [6] |

| Enfuvirtide (T-20) | T-20 Resistant Mutant | >1000 | - | [6] |

| This compound (T-1249) | T-20 Resistant Mutant | 20-50 | >20x more potent | [6][7] |

| Enfuvirtide (T-20) | HIV-2 | Inactive | - | [6] |

| This compound (T-1249) | HIV-2 | Active | Active | [6] |

Table 2: Comparative Antiviral Potency (IC₅₀). Data synthesized from multiple sources illustrates this compound's enhanced potency and broader spectrum of activity.

Experimental Protocols for Structural Analysis

The characterization of peptides like this compound and Enfuvirtide relies on a suite of biophysical techniques. Below are generalized protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

This protocol outlines the determination of the α-helical content of a fusion inhibitor peptide.

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

-

To induce helicity, a separate sample can be prepared in the same buffer containing 50% (v/v) trifluoroethanol (TFE).

-

Prepare a buffer-only blank for background correction.

-

-

Instrument Setup:

-

Use a calibrated CD spectrometer.

-

Purge the instrument with nitrogen gas for at least 30 minutes.

-

Set the temperature to 25°C using a Peltier temperature controller.

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 mm path length.

-

Record CD spectra from 260 nm to 190 nm.

-

Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

-

Average 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].

-

Analyze the resulting spectrum using deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil. α-helices show characteristic negative bands near 222 nm and 208 nm.

-

NMR Spectroscopy for 3D Structure Determination

This protocol provides a general workflow for determining the solution structure of a peptide.

-

Sample Preparation:

-

For assignment of resonances, uniformly ¹⁵N- and ¹³C-labeled peptide is typically required, produced via recombinant expression.

-

Dissolve the labeled peptide to a concentration of 0.5-1.0 mM in a 90% H₂O / 10% D₂O buffer system (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5).

-

Add a small amount of a chemical shift reference standard (e.g., DSS).

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

-

Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K).

-

2D ¹H-¹⁵N HSQC: Correlates backbone amide protons and nitrogens.

-

3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

-

3D HCCH-TOCSY: For side-chain resonance assignment.

-

3D ¹⁵N-edited NOESY-HSQC: To obtain through-space distance restraints (<5 Å) between protons.

-

-

-

Data Processing and Analysis:

-

Process the raw data using software such as NMRPipe.

-

Use analysis software (e.g., CARA, SPARKY) to pick peaks and assign resonances sequentially through the peptide backbone and side chains.

-

-

Structure Calculation:

-

Assign cross-peaks in the NOESY spectra and convert their volumes into upper distance restraints.

-

Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.

-

-

Structure Refinement and Validation:

-

Refine the calculated structures in a water box using molecular dynamics simulations.

-

Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality.

-

References

- 1. HIV-1 Fusion Inhibitor Peptides Enfuvirtide and T-1249 Interact with Erythrocyte and Lymphocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. lifetein.com [lifetein.com]

- 4. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Protein-Based, Long-Acting HIV-1 Fusion Inhibitor with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

Tifuvirtide Peptide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, a synthetic peptide designed to block the entry of the human immunodeficiency virus (HIV) into host cells. As a therapeutic peptide, its efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development.

It is important to note that publicly available, quantitative data specifically for this compound is limited. Therefore, where specific data for this compound is unavailable, data for Enfuvirtide (T-20), a structurally and functionally similar first-generation HIV fusion inhibitor, is used as a reasonable surrogate to infer the likely properties of this compound. This is based on their shared mechanism of action and peptide nature.

Solubility Profile

The solubility of a peptide therapeutic is a critical factor for its formulation, bioavailability, and ultimately, its clinical utility. Peptides, like this compound, can exhibit complex solubility behavior influenced by their amino acid sequence, post-translational modifications, and the physicochemical properties of the solvent.

General Solubility Characteristics of Peptides

The solubility of peptides is governed by the polarity of their constituent amino acids. The presence of charged (acidic and basic) and polar residues enhances aqueous solubility, while a high proportion of hydrophobic residues can lead to poor solubility in aqueous media. The overall charge of a peptide at a given pH is a key determinant of its solubility.

Quantitative Solubility Data

| Solvent/Condition | Solubility (Enfuvirtide) | Reference |

| Pure Water | Negligible | [1][2] |

| Aqueous Buffer (pH 7.5) | 85-142 g/100 mL | [1][2] |

| DMSO | 100 mg/mL (22.26 mM) | [3] |

| Water (as Enfuvirtide Acetate) | 100 mg/mL (22.26 mM) | [3] |

Note: This data is for Enfuvirtide and should be considered as an approximation for this compound.

Factors Influencing this compound Solubility

-

pH: The solubility of peptides is highly pH-dependent. For peptides with a net charge, solubility is generally lowest near their isoelectric point (pI) and increases as the pH moves away from the pI.

-

Ionic Strength: The presence of salts can either increase ("salting in") or decrease ("salting out") peptide solubility.

-

Temperature: Temperature can have a variable effect on peptide solubility.

-

Organic Co-solvents: For hydrophobic peptides, the addition of organic solvents like DMSO, acetonitrile, or ethanol can enhance solubility.[4]

Stability Profile

The stability of a peptide therapeutic is paramount to ensure its safety and efficacy throughout its shelf-life and during administration. Peptide degradation can occur through various physical and chemical pathways.

General Peptide Stability Considerations

Peptides are susceptible to degradation through several mechanisms:

-

Chemical Instability: This includes oxidation (particularly of Met, Cys, Trp, His, and Tyr residues), deamidation (of Asn and Gln), hydrolysis of the peptide backbone, and disulfide bond scrambling.

-

Physical Instability: This involves aggregation, precipitation, and adsorption to surfaces.

Stability Data

Specific stability data for this compound is not extensively published. However, general stability testing protocols for peptides are well-established. Stability is typically assessed under various conditions of temperature, pH, and light exposure.

| Condition | Observation (General for Peptides) |

| Temperature | |

| Refrigerated (2-8 °C) | Generally recommended for long-term storage of peptide solutions to minimize degradation. |

| Room Temperature (20-25 °C) | Shorter-term stability; degradation rate increases with temperature. |

| Elevated Temperature (≥ 37 °C) | Accelerated degradation; used in stress testing to predict long-term stability. |

| pH | |

| Acidic (pH < 4) | Can lead to hydrolysis of the peptide backbone, particularly at Asp-Pro and Asp-Xxx bonds. |

| Neutral (pH 6-8) | Generally the range of optimal stability for many peptides. |

| Basic (pH > 8) | Can promote deamidation and oxidation. |

| Light | |

| Photostability | Exposure to UV light can lead to photodegradation of sensitive residues like Trp and Tyr. |

Degradation Pathways

The primary degradation pathways for peptides like this compound are likely to be hydrolysis and aggregation. The presence of susceptible amino acid residues in its sequence would determine the specific degradation products.

Experimental Protocols

This section outlines the general methodologies for determining the solubility and stability of peptides like this compound.

Solubility Determination Protocol

A common method to determine peptide solubility is through a stepwise approach:

-

Initial Solvent Screening: Start with a small amount of the lyophilized peptide.[5] The first solvent to try is typically sterile, distilled water.[6]

-

Aiding Dissolution: If the peptide does not readily dissolve, the following techniques can be employed sequentially:

-

Vortexing: Agitate the sample to promote dissolution.

-

Sonication: Use a sonicator bath to break up peptide aggregates.[5]

-

pH Adjustment: Based on the peptide's net charge (calculated from its amino acid sequence), adjust the pH. For basic peptides, a small amount of dilute acetic acid can be added. For acidic peptides, a dilute solution of ammonium bicarbonate or sodium hydroxide can be used.

-

Organic Co-solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[6]

-

-

Quantification: Once a clear solution is obtained, the concentration can be determined using methods such as UV-Vis spectrophotometry (at 280 nm if the peptide contains Trp or Tyr residues) or by amino acid analysis.

Stability Testing Protocol (using HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing peptide stability.

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact peptide from its potential degradation products.[7]

-

Forced Degradation Studies: Subject the peptide solution to stress conditions (e.g., high temperature, extreme pH, oxidative and photolytic stress) to generate degradation products.[8] This helps to demonstrate the specificity of the analytical method.

-

Stability Study Setup:

-

Analysis:

-

Analyze the samples by the validated RP-HPLC method.

-

Quantify the peak area of the intact peptide and any new peaks corresponding to degradation products.

-

The stability is reported as the percentage of the intact peptide remaining over time.

-

Visualizations

HIV Fusion Inhibition Pathway

This compound, like Enfuvirtide, acts by inhibiting the fusion of the HIV-1 virus with the host cell membrane. This process is mediated by the viral envelope glycoprotein gp160, which consists of gp120 and gp41 subunits.

Caption: Mechanism of HIV-1 fusion and inhibition by this compound.

Experimental Workflow for Peptide Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a peptide therapeutic like this compound.

Caption: Workflow for peptide stability assessment using HPLC.

Conclusion

The solubility and stability of this compound are critical attributes that influence its development as a therapeutic agent. While specific quantitative data for this compound remains limited, leveraging data from the related peptide Enfuvirtide and applying established principles of peptide chemistry provides a strong framework for its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the solubility and stability profiles of this compound and other peptide-based drug candidates. A thorough understanding of these properties is essential for the successful formulation and clinical application of this important class of antiretroviral drugs.

References

- 1. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. jpt.com [jpt.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. genscript.com [genscript.com]

- 7. tandfonline.com [tandfonline.com]

- 8. almacgroup.com [almacgroup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide, also known as T-1249, is a second-generation HIV fusion inhibitor that emerged as a potential successor to the first-in-class drug Enfuvirtide (T-20). Developed by Trimeris and later licensed to Roche, this compound showed promise with its potent in vitro activity against a broad range of HIV-1 isolates, including those resistant to Enfuvirtide.[1] Despite its potential, the clinical development of this compound was ultimately discontinued due to challenges related to its formulation and delivery. This guide provides a comprehensive technical overview of the intellectual property surrounding this compound, details the experimental protocols used to evaluate its efficacy, and presents key quantitative data.

Intellectual Property and Patents

One of the most relevant patents is US Patent 7,297,784 , titled "DNA encoding T-1249 and other viral fusion inhibitor peptides useful for treating aids." This patent, assigned to Trimeris, Inc., claims the nucleic acid sequences that encode for T-1249 (this compound) and other related antiviral peptides. This represents a crucial piece of intellectual property, as it protects the genetic blueprint for producing the therapeutic peptide.

| Patent/Application Number | Title | Assignee | Key Aspects |

| US7297784B2 | DNA encoding T-1249 and other viral fusion inhibitor peptides useful for treating aids | Trimeris, Inc. | Claims the DNA sequences that code for the this compound (T-1249) peptide, protecting its method of production via recombinant DNA technology. |

It is important to note that the patent landscape for peptide-based therapeutics can be complex, often involving multiple patents covering various aspects such as specific amino acid sequences, modifications, formulations, and methods of use. The development of this compound was built upon the foundational intellectual property of the earlier fusion inhibitor, Enfuvirtide.

Mechanism of Action: Inhibiting HIV-1 Fusion

This compound's mechanism of action is centered on the disruption of the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery. The process of HIV-1 entry into a host cell is a multi-step event:

-

Binding: The viral surface glycoprotein, gp120, binds to the CD4 receptor on the surface of a target T-cell.

-

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

-

gp41 Activation: The gp120-co-receptor interaction induces a dramatic conformational change in the transmembrane glycoprotein gp41. This exposes the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41.

-

Six-Helix Bundle Formation: The exposed NHR and CHR regions then interact, folding into a thermostable six-helix bundle structure. This bundle brings the viral and cellular membranes into close proximity, driving the fusion of the two membranes and allowing the viral core to enter the host cell.

This compound, being a synthetic peptide that mimics a portion of the gp41 CHR region, acts as a competitive inhibitor. It binds to the NHR region of gp41 before the native CHR can, thereby preventing the formation of the critical six-helix bundle.[2][3] This blockade of the final conformational change effectively halts the fusion process and prevents viral entry.

References

Methodological & Application

Quantifying Tifuvirtide in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Tifuvirtide, a peptide HIV-1 fusion inhibitor, in biological samples. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

Introduction to this compound and its Quantification

This compound (T-1249) is an antiretroviral drug belonging to the class of HIV fusion inhibitors.[1] It is designed to block the fusion of HIV with host cells, a critical step in the viral replication process.[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[2][3][4]

Mechanism of Action

This compound targets the gp41 subunit of the HIV envelope glycoprotein.[5] By binding to the first heptad-repeat (HR1) in gp41, it prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell.[5] this compound has shown activity against HIV strains that are resistant to another fusion inhibitor, Enfuvirtide (T-20), as it binds to a slightly different region of the virus.[1]

Quantitative Analysis using LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of this compound and Enfuvirtide in human plasma has been developed.[2][3][4] This method demonstrates good linearity, precision, and accuracy, making it suitable for clinical and research applications.

Data Presentation

| Parameter | This compound | Reference |

| Linearity Range | 20 - 10,000 ng/mL | [2][4] |

| Intra-assay Precision | ≤13% | [2][4] |

| Inter-assay Precision | ≤13% | [2][4] |

| Deviation from Nominal Concentration | ≤13% | [2][4] |

Experimental Workflow

The general workflow for quantifying this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

The following protocols are based on a validated method for the quantification of this compound in human plasma using LC-MS/MS.[2][3][4]

Materials and Reagents

-

This compound reference standard

-

Deuterated this compound (d50-Tifuvirtide) as internal standard[2][4]

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., vinyl-copolymer)[2][3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Note: For Enfuvirtide, a simpler protein precipitation method using two volumes of acetonitrile to one volume of plasma has also been described.[6][7]

Liquid Chromatography Conditions

| Parameter | Value | Reference |

| Column | Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm | [2][3][4] |

| Mobile Phase A | Water with 0.25% (v/v) formic acid | [2][3][4] |

| Mobile Phase B | Acetonitrile with 0.25% (v/v) formic acid | [2][3][4] |

| Flow Rate | Gradient | [2][3][4] |

| Injection Volume | Not specified | |

| Column Temperature | Not specified |

Mass Spectrometry Conditions

| Parameter | Value | Reference |

| Instrument | Triple quadrupole mass spectrometer | [2][4] |

| Ionization Mode | Positive ion electrospray (ESI+) | [2][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [2][4] |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. |

Calibration and Quality Control

-

Prepare calibration standards by spiking blank human plasma with known concentrations of this compound.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

-

Analyze the calibration standards and QC samples along with the unknown samples in each analytical run.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. Adherence to these protocols and proper validation are essential for obtaining accurate and reproducible results in research and clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Application Note: Quantitative Analysis of Tifuvirtide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound (T-1249) is a synthetic peptide that belongs to the class of HIV fusion inhibitors. It is designed to block the conformational change in the HIV-1 gp41 protein, which is a critical step for the fusion of the viral and cellular membranes, thereby preventing viral entry into host cells. As a therapeutic agent, accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Materials and Reagents

-

This compound reference standard

-

Deuterated this compound (d50-Tifuvirtide) internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Human plasma (K2-EDTA)

-

Vinyl-copolymer solid-phase extraction (SPE) cartridges

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract this compound and its internal standard from human plasma.[1][2][3]

-

Conditioning: Condition the vinyl-copolymer SPE cartridges.

-